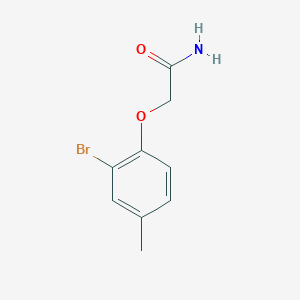

2-Bromo-4-methoxypyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

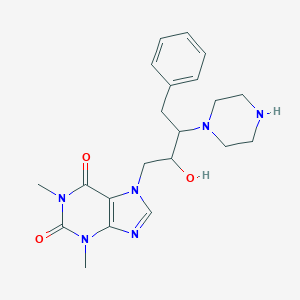

“2-Bromo-4-methoxypyridin-3-amine” is a chemical compound with the CAS Number: 109613-97-0 . It has a molecular weight of 203.04 . The IUPAC name for this compound is 2-bromo-4-methoxy-3-pyridinamine .

Synthesis Analysis

The synthesis of compounds similar to “2-Bromo-4-methoxypyridin-3-amine” has been reported in the literature . For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .

Molecular Structure Analysis

The InChI code for “2-Bromo-4-methoxypyridin-3-amine” is 1S/C6H7BrN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-Bromo-4-methoxypyridin-3-amine” is a solid at room temperature . It is typically stored in a refrigerator .

Scientific Research Applications

Organic Electronics

2-Bromo-4-methoxypyridin-3-amine: is a compound that can be utilized in the field of organic electronics. Its molecular structure allows it to participate in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells. These applications benefit from the compound’s ability to form π-conjugated systems, which are essential for the transport of electrons and holes in these devices .

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-4-methoxypyridin-3-amine serves as a precursor in the synthesis of various pharmaceutical compounds. It has been used in the development of p38α mitogen-activated protein kinase inhibitors, which are potential treatments for inflammatory diseases like rheumatoid arthritis and neurodegenerative diseases such as Alzheimer’s . Additionally, its derivatives have shown activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Molecular Recognition

The compound’s structure is conducive to molecular recognition processes. This makes it valuable in the design of sensors or targeted drug delivery systems, where specific interactions between molecules are crucial. The bromine and amine functional groups can be modified to create compounds that bind selectively to target molecules.

Chemical Synthesis

2-Bromo-4-methoxypyridin-3-amine: is a versatile building block in chemical synthesis. It is often used in cross-coupling reactions, such as Suzuki-Miyaura couplings, to create complex organic molecules. Its reactivity with various reagents allows for the introduction of different functional groups, expanding the diversity of synthetic pathways .

Material Science

In material science, this compound can contribute to the development of new materials with specific electronic properties. Its role in the synthesis of advanced polymers and composites is being explored, potentially leading to materials with improved strength, conductivity, or other desired traits .

Analytical Chemistry

In analytical chemistry, 2-Bromo-4-methoxypyridin-3-amine can be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic methods for the analysis of complex mixtures .

Safety and Hazards

The safety information for “2-Bromo-4-methoxypyridin-3-amine” includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

properties

IUPAC Name |

2-bromo-4-methoxypyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAABPGVJVYZBDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551657 |

Source

|

| Record name | 2-Bromo-4-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methoxypyridin-3-amine | |

CAS RN |

109613-97-0 |

Source

|

| Record name | 2-Bromo-4-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)

![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)

![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)